N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-12-3-1-11(2-4-12)9-18-15(22)19-7-5-13(6-8-19)20-14(21)10-24-16(20)23/h1-4,13H,5-10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMOZUSZPITWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, where a thiazolidinedione is reacted with an aldehyde in the presence of a base such as anhydrous sodium acetate in acetic acid . This is followed by further reactions to introduce the piperidine and chlorophenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
Compound 16 : 4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide
- Structure : Replaces the thiazolidinedione with a benzimidazolone ring.
- Molecular Weight : 404.08 g/mol (vs. ~390–428 g/mol for thiazolidinedione analogues).
- Synthesis: Prepared via reaction of 5-chloro-1-(4-piperidyl)-2-benzimidazolinone with 4-chlorophenyl isocyanate (85% yield) .
- Key Difference : The benzimidazolone core may reduce sulfur-related metabolic instability compared to thiazolidinediones but could alter target selectivity .
MLS001158543 : 2-[(5Z)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
- Structure : Retains the thiazolidinedione but introduces a methylidene group and a sulfonamide-linked thiolane.
- Molecular Weight : 428.90 g/mol.
- Key Difference : The extended substituent may enhance solubility or alter pharmacokinetics due to the sulfonamide group .
N-[(4-Chlorophenyl)methyl]-4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)Piperidine-1-Carboxamide
- Structure : Replaces thiazolidinedione with an imidazolidinedione and adds a cyclopropyl group.
- Molecular Weight : 390.90 g/mol.
Carboxamide Substituent Variations
Compound 17 : 4-(5-Chloro-2-oxo-benzimidazol-1-yl)-N-(4-bromophenyl)piperidine-1-carboxamide
- Structure : Substitutes 4-chlorophenyl with 4-bromophenyl.
- Molecular Weight : 449.00 g/mol (LCMS [M+H]+: 449).
- Synthesis : 74% yield using 4-bromophenyl isocyanate .
- Key Difference : Bromine’s larger atomic radius may enhance hydrophobic interactions but increase molecular weight .
N-[2-(4-Chlorophenyl)-5-Methyl-4-oxo-1,3-Thiazolidin-3-yl]Pyridine-3-Carboxamide
Pharmacological Implications
- Thiazolidinedione vs. Benzimidazolone: Thiazolidinediones are known PPAR-γ agonists (e.g., rosiglitazone), while benzimidazolones may target kinases or ion channels .
- Chlorophenyl vs. Bromophenyl : Halogen substitution impacts lipophilicity and binding affinity; bromine’s polarizability may enhance target engagement .
- Sulfur vs. Oxygen in Core : Sulfur in thiazolidinedione increases metabolic lability but may improve target specificity compared to imidazolidinediones .
Biological Activity
N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and case studies related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with thiazolidine-2,4-dione. The synthetic pathway includes the formation of intermediate compounds that are further reacted to yield the final product. For instance, a study synthesized various thiazolidine-based chlorophenylthiosemicarbazone hybrids, indicating the versatility and potential modifications of the thiazolidine structure for enhanced biological activity .
Biological Activity
Antibacterial Activity
Research indicates that compounds containing the thiazolidine moiety exhibit notable antibacterial properties. In a study focusing on thiazolidine derivatives, several compounds demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the 4-chlorophenyl group was found to enhance this activity, although the structure-activity relationship (SAR) was complex and not easily defined .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Thiazolidine derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines. For example, specific analogs exhibited IC50 values indicating effective cytotoxicity against colorectal cancer cells (HT29) and other tumor types. The presence of electron-withdrawing groups like chlorine was crucial for enhancing antitumor activity .
Enzyme Inhibition
In addition to its antibacterial and antitumor activities, this compound has been studied for its enzyme inhibitory effects. It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazolidine ring and the piperidine moiety significantly influence biological activity. The introduction of halogen atoms (e.g., chlorine) on aromatic rings appears to enhance both antibacterial and anticancer activities. Additionally, variations in substituents on the thiazolidine ring can lead to different pharmacological profiles .
Case Studies
- Antibacterial Efficacy : A series of synthesized thiazolidine derivatives were tested against various bacterial strains, revealing that certain compounds had minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against resistant strains .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that specific derivatives exhibited IC50 values below 10 µM in breast cancer cell lines, indicating strong potential for further development as anticancer agents .
- Neuroprotective Effects : Compounds derived from this class have been evaluated for their neuroprotective effects in models of neurodegeneration, showing promise in reducing oxidative stress markers in neuronal cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
